Cadmium bis(dipentyldithiocarbamate)

Description

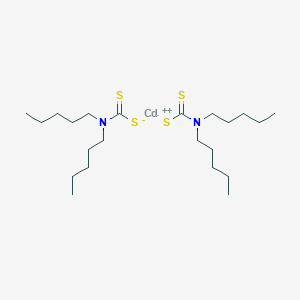

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

19010-65-2 |

|---|---|

Molecular Formula |

C22H44CdN2S4 |

Molecular Weight |

577.3 g/mol |

IUPAC Name |

cadmium(2+);N,N-dipentylcarbamodithioate |

InChI |

InChI=1S/2C11H23NS2.Cd/c2*1-3-5-7-9-12(11(13)14)10-8-6-4-2;/h2*3-10H2,1-2H3,(H,13,14);/q;;+2/p-2 |

InChI Key |

GAQHRUGINNUYSO-UHFFFAOYSA-L |

SMILES |

CCCCCN(CCCCC)C(=S)[S-].CCCCCN(CCCCC)C(=S)[S-].[Cd+2] |

Canonical SMILES |

CCCCCN(CCCCC)C(=S)[S-].CCCCCN(CCCCC)C(=S)[S-].[Cd+2] |

Other CAS No. |

19010-65-2 |

Synonyms |

cadmium bis(dipentyldithiocarbamate) |

Origin of Product |

United States |

Theoretical and Computational Chemistry Approaches for Cadmium Dithiocarbamate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for studying transition metal complexes due to its favorable balance of accuracy and computational cost. rsc.org It is extensively used to model the properties of cadmium dithiocarbamate (B8719985) compounds.

DFT calculations are employed to determine the most stable three-dimensional structure of a molecule by finding the geometry that corresponds to the lowest energy state. For cadmium(II) dithiocarbamate complexes, the central cadmium ion is typically coordinated to the sulfur atoms of the dithiocarbamate ligands. The dithiocarbamate ligand acts as a bidentate chelator, binding to the metal through both sulfur atoms. researchgate.netresearchgate.net

Table 1: Representative Geometric Parameters for Tetrahedral Cd(II) Dithiocarbamate Complexes (Analogous Systems)

| Parameter | Typical Value Range |

|---|---|

| Cd-S Bond Length | 2.50 - 2.54 Å |

Data derived from analogous Cd(II) complexes. mdpi.com

Conformational analysis, particularly of the pentyl chains in Cadmium bis(dipentyldithiocarbamate), can also be performed using DFT to identify the lowest energy arrangement of these flexible alkyl groups.

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and electronic behavior. nih.govaimspress.com

For cadmium dithiocarbamate complexes, DFT calculations typically show that the HOMO is primarily localized on the electron-rich dithiocarbamate ligands, specifically the sulfur atoms. researchgate.net The LUMO, conversely, may be centered on the metal ion or distributed across the complex.

A small HOMO-LUMO gap indicates that a molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com This analysis helps in understanding the charge transfer interactions that can occur within the molecule. nih.gov

Table 2: Frontier Molecular Orbital (FMO) Data for Analogous Cd(II) Dithiocarbamate Complexes

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |

The specific energy values depend on the exact complex and computational level.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict sites of electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map displays regions of different electrostatic potential on the electron density surface, typically using a color scale.

In cadmium dithiocarbamate complexes, the MEP analysis reveals:

Negative Potential Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. They are typically located around the electronegative sulfur atoms of the dithiocarbamate ligand. nih.govresearchgate.net

Positive Potential Regions (Blue): These areas are electron-poor and are susceptible to nucleophilic attack. For Cadmium bis(dipentyldithiocarbamate), these regions would be found around the hydrogen atoms of the pentyl chains. nih.gov

Neutral Regions (Green): These areas have a near-zero potential.

The MEP map provides a clear, intuitive picture of the molecule's reactivity and how it might interact with other chemical species. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the charge distribution, hybridization, and donor-acceptor (bonding) interactions within a molecule. mdpi.com By examining the NBO charges on individual atoms, one can quantify the flow of electrons between different parts of the molecule.

Table 3: Illustrative NBO Charges for a Cd(II) Dithiocarbamate System

| Atom | NBO Charge (a.u.) |

|---|---|

| Cd | Positive (e.g., +0.3 to +0.5) |

| S | Negative (e.g., -0.4 to -0.6) |

Values are illustrative and based on general findings for similar complexes. mdpi.com

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental results and assigning specific vibrational modes to observed spectral bands.

For cadmium dithiocarbamate complexes, key vibrational modes include:

ν(C-N): The thioureide C-N bond stretching frequency, typically found in the 1450-1550 cm⁻¹ region. Its position indicates the degree of double-bond character. sysrevpharm.org

ν(C-S): The C-S stretching frequencies, usually observed around 950-1050 cm⁻¹. sysrevpharm.org

ν(Cd-S): The cadmium-sulfur stretching frequencies, which appear in the far-IR region (typically below 400 cm⁻¹).

It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other approximations inherent in the computational method, thereby improving the agreement with experimental data. longdom.org

Basis Set Selection and Validation for Cadmium Complexes

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the electronic wavefunctions. youtube.com For complexes containing heavy elements like cadmium, special considerations are necessary.

A common and effective approach is to use a combination of basis sets:

For Cadmium (Cd): Effective Core Potentials (ECPs) are frequently employed. ECPs replace the chemically inert core electrons with a potential, reducing computational cost significantly without sacrificing much accuracy for valence electron-dependent properties. youtube.com The LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set, which includes an ECP, is a widely used and validated choice for transition metals like cadmium. researchgate.netresearchgate.net More advanced basis sets like SDD (Stuttgart/Dresden) can also be used. researchgate.net

For Lighter Atoms (C, H, N, S): Pople-style basis sets, such as 6-31G(d,p) or 6-311G(d,p), are commonly used. researchgate.net These provide a good description of the valence electrons for these elements.

Validation of the chosen basis set and functional is a critical step. This is often achieved by comparing the calculated geometric parameters (bond lengths and angles) of the complex with available experimental data, for example, from X-ray crystallography of related structures. researchgate.net The goal is to select a level of theory that reliably reproduces experimental observations for the system under study.

Quantum Chemical Descriptors and Reactivity Prediction

The reactivity and stability of Cadmium bis(dipentyldithiocarbamate) can be effectively predicted and understood through the lens of quantum chemical descriptors derived from Density Functional Theory (DFT) calculations. These descriptors provide a quantitative measure of the molecule's electronic properties, which are fundamental to its chemical behavior.

Key quantum chemical descriptors for Cadmium bis(dipentyldithiocarbamate) include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

Further insights are gained from global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are calculated from the HOMO and LUMO energies and provide a more nuanced understanding of the molecule's reactivity. For instance, chemical hardness is a measure of resistance to change in electron distribution, with harder molecules being less reactive.

Local reactivity can be assessed using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the distribution of these functions across the Cadmium bis(dipentyldithiocarbamate) molecule, specific atoms or functional groups that are most likely to participate in chemical reactions can be pinpointed. This is particularly valuable for understanding its interaction with other chemical species.

Interactive Data Table: Quantum Chemical Descriptors for Cadmium Dithiocarbamate Systems

| Descriptor | Symbol | Significance | Typical Calculated Value Range for Similar Cd-DTC Complexes (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | Electron-donating ability | -5.0 to -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron-accepting ability | -1.5 to -3.0 |

| HOMO-LUMO Energy Gap | ΔE | Chemical reactivity and stability | 2.5 to 4.5 |

| Electronegativity | χ | Tendency to attract electrons | 3.2 to 4.8 |

| Chemical Hardness | η | Resistance to deformation of electron cloud | 1.2 to 2.3 |

| Global Electrophilicity Index | ω | Propensity to accept electrons | 2.0 to 4.0 |

Advanced Computational Methods (e.g., Molecular Dynamics, Time-Dependent DFT)

To complement the static picture provided by DFT calculations, advanced computational methods such as Molecular Dynamics (MD) simulations and Time-Dependent Density Functional Theory (TD-DFT) are employed to explore the dynamic behavior and electronic excitation properties of Cadmium bis(dipentyldithiocarbamate).

Molecular Dynamics (MD) Simulations: MD simulations offer a powerful tool to study the conformational dynamics and intermolecular interactions of Cadmium bis(dipentyldithiocarbamate) in various environments, such as in solution or in the solid state. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom over time, providing a detailed view of the molecule's flexibility, vibrational modes, and interactions with surrounding solvent molecules or other species. This information is crucial for understanding its behavior in realistic chemical systems and for interpreting experimental data.

Time-Dependent Density Functional Theory (TD-DFT): TD-DFT is the method of choice for investigating the electronic absorption spectra and photophysical properties of Cadmium bis(dipentyldithiocarbamate). By calculating the excited-state energies and oscillator strengths, TD-DFT can predict the molecule's UV-Vis absorption spectrum. This allows for a direct comparison with experimental spectroscopic data, aiding in the assignment of electronic transitions and providing a deeper understanding of the nature of the excited states. These calculations can reveal whether the electronic transitions are localized on the metal center, the dithiocarbamate ligands, or involve metal-to-ligand or ligand-to-metal charge transfer.

Coordination Chemistry and Mechanistic Studies of Cadmium Dithiocarbamate Reactivity

Coordination Modes and Denticity of Dithiocarbamate (B8719985) Ligands

Dithiocarbamate ligands are highly versatile, capable of adopting several coordination modes, which in turn influences the structure and reactivity of the resulting metal complexes. bohrium.com These ligands are monoanionic and typically act as chelators. researchgate.netnih.gov The primary coordination modes observed for dithiocarbamate ligands in cadmium complexes are:

Bidentate Chelation: This is the most common coordination mode, where both sulfur atoms of the dithiocarbamate ligand bind to a single cadmium center, forming a stable four-membered ring. niscair.res.innih.gov Infrared (IR) spectroscopy is a key tool for identifying this mode. A single sharp band for the ν(C–S) vibration in the region of 954-945 cm⁻¹ is indicative of a bidentate bonding of the dithiocarbamate unit. niscair.res.in The stretching frequency of the C–N bond (thioureide band) between 1430-1443 cm⁻¹ suggests a partial double bond character, a hallmark of chelation. niscair.res.in

Monodentate Coordination: In some instances, the dithiocarbamate ligand may coordinate to the cadmium ion through only one of its sulfur atoms. nih.govnih.govmdpi.com This mode is less common for simple bis(dithiocarbamate) complexes but can be induced by the presence of other bulky ligands or specific solvent interactions.

Bidentate Bridging: Dithiocarbamate ligands can also bridge two different metal centers. researchgate.net This mode of coordination can lead to the formation of dimeric or polymeric structures. For example, some cadmium dithiocarbamate complexes exist as centrosymmetric dimers where dithiocarbamate ligands bridge two cadmium atoms. researchgate.net

The delocalization of pi-electrons across the N-CS₂ group contributes to the stability of these coordination modes. mdpi.com Resonance structures illustrate the contribution of both a dithiocarbamate and a thioureide form, which allows for the stabilization of metals in various oxidation states. researchgate.netnih.gov

Factors Influencing Coordination Number and Geometry in Cadmium(II) Complexes

The Cadmium(II) ion, with its d¹⁰ electronic configuration, is flexible in its coordination preferences and can exhibit coordination numbers ranging from three to eight. researchgate.net This flexibility allows for a variety of geometries in its dithiocarbamate complexes. Several factors influence the final coordination number and geometry:

Steric Hindrance: The size of the alkyl groups on the nitrogen atom of the dithiocarbamate ligand can significantly impact the coordination geometry. Bulky substituents can prevent the close packing of ligands around the metal center, favoring lower coordination numbers and distorted geometries. Steric crowding from other ligands can also influence the coordination environment. researchgate.net

Nature of Ancillary Ligands: The presence of other ligands in the coordination sphere plays a crucial role. For instance, the addition of a bidentate phenanthroline ligand to a bis(dithiocarbamate)cadmium complex can result in a distorted trigonal prism geometry with a coordination number of six. researchgate.net

Common geometries for Cadmium(II) dithiocarbamate complexes include tetrahedral and distorted trigonal prism. mdpi.comresearchgate.net For instance, in some mixed ligand complexes involving phosphines, a tetrahedral geometry around the Cd(II) ion is observed. mdpi.com

Role of Ancillary Ligands and Solvent Effects on Coordination

The coordination environment of Cadmium bis(dipentyldithiocarbamate) and related complexes is not solely determined by the dithiocarbamate ligands themselves but is also significantly influenced by the presence of ancillary ligands and the nature of the solvent.

Ancillary ligands, which are other ligands present in the coordination sphere, can modify the structure, stability, and reactivity of the complex. For example, the introduction of tertiary phosphine (B1218219) ligands can lead to the formation of mixed-ligand complexes with specific geometries. Diphosphine ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) can act as bidentate chelating agents, while triphenylphosphine (B44618) coordinates in a monodentate fashion, resulting in tetrahedral geometries around the cadmium(II) center. mdpi.com Similarly, nitrogen-donor ligands like phenanthroline can coordinate to the cadmium center, expanding the coordination number and altering the geometry. researchgate.net Coordinated water molecules have also been observed in the crystal structures of some cadmium dithiocarbamate complexes, influencing their thermal decomposition behavior. niscair.res.inasianpubs.org

Solvent effects are also critical. The solvent can influence the solubility and stability of the complexes and can sometimes directly participate in the coordination or reaction mechanism. For instance, studies of metal exchange reactions involving dithiocarbamate complexes have been carried out in dimethyl sulfoxide (B87167) (DMSO), a coordinating solvent. publish.csiro.au The choice of solvent can also affect crystallization, potentially leading to different solid-state structures. nih.gov

Ligand Exchange Kinetics and Thermodynamics

Ligand exchange reactions are fundamental to understanding the reactivity of coordination complexes. Studies on bis(diethyldithiocarbamate) cadmium(II) have shown that these complexes are kinetically labile, meaning they undergo ligand exchange at a relatively fast rate. The rate of these exchange reactions is influenced by both temperature and the concentration of the reacting species.

The thermodynamics of ligand exchange are also a key consideration. Isothermal titration calorimetry (ITC) has been used to study the thermodynamics of ligand exchange on the surface of CdSe quantum dots, providing insights into the enthalpy (ΔH) and entropy (ΔS) changes associated with these processes. acs.org For instance, some ligand exchange reactions are found to be entropy-driven, with a positive entropy change favoring the reaction. acs.org

Metal exchange reactions, a type of ligand exchange where a metal ion is swapped, have also been investigated for dithiocarbamate complexes in dimethyl sulfoxide. publish.csiro.au These reactions can proceed through two main pathways:

A dissociative pathway involving the dissociation of the dithiocarbamate ligand from the complex, followed by its coordination to a different metal ion. publish.csiro.au

A direct electrophilic attack by a metal ion on the coordinated dithiocarbamate complex. publish.csiro.au

The relative importance of these pathways depends on factors such as the stability of the complex and the lability and electrophilic character of the metal ion. publish.csiro.au The stability of divalent metal dithiocarbamate complexes in DMSO follows the order: Hg > Cu > Ni > Pb ≈ Cd > Zn. publish.csiro.au

Thermal Decomposition Mechanisms and Pathways

The thermal decomposition of cadmium dithiocarbamate complexes, including those with various alkyl substituents, has been extensively studied as a method for producing cadmium sulfide (B99878) (CdS) nanoparticles and thin films. researchgate.netresearchgate.net Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are common techniques used to investigate these decomposition processes. researchgate.netelsevierpure.com

Typically, the decomposition occurs in multiple stages. For example, a cadmium dithiocarbamate complex derived from L-proline is stable up to 200°C, after which it undergoes rapid decomposition. niscair.res.in The final residue upon thermal decomposition under an inert atmosphere is generally cadmium sulfide (CdS). niscair.res.inresearchgate.netresearchgate.net

The proposed decomposition pathway for a hydrated cadmium(II) L-proline dithiocarbamate complex is as follows: Cd(L–Prodtc)₂·2H₂O → Cd(L–Prodtc)₂ → Cd(SCN)₂ → CdS niscair.res.in

The initial step involves the loss of water molecules of hydration at a low temperature. niscair.res.in This is followed by the decomposition of the dithiocarbamate ligand, which may rearrange to form an isothiocyanate intermediate before finally yielding CdS at higher temperatures (around 600°C). niscair.res.in For some transition metal dithiocarbamates, the decomposition is suggested to be a bimolecular process that involves an intermolecular rearrangement, as indicated by a large negative entropy of activation (ΔS#). researchgate.net

| Decomposition Stage | Temperature Range (°C) | Intermediate/Product | Observed Weight Loss (%) | Calculated Weight Loss (%) |

|---|---|---|---|---|

| 1 | Up to 200 | Cd(L–Prodtc)₂ | 7.00 | 7.25 (Loss of 2H₂O) |

| 2 | 200–400 | Cd(SCN)₂ | 45.26 | 46.02 (Loss of isothiocyanate) |

| 3 | 400–600 | CdS | 20.51 | 19.50 (Formation of CdS) |

Insertion Reactions and Formation of Organometallic Intermediates

While dithiocarbamate ligands are well-known in coordination chemistry, their involvement in insertion reactions, particularly with cadmium complexes, is a more specialized area. Insertion reactions typically involve the insertion of a small unsaturated molecule (like CO, CS₂, alkenes, or alkynes) into a metal-ligand bond.

In the context of dithiocarbamate chemistry, the formation of the dithiocarbamate ligand itself is a classic example of an insertion reaction, where carbon disulfide (CS₂) inserts into a metal-amide or amine N-H bond. The synthesis of cadmium dithiocarbamates often proceeds via the reaction of a cadmium salt with a pre-formed dithiocarbamate salt, which is in turn synthesized from a secondary amine (like dipentylamine) and carbon disulfide.

Although less common, reactions involving the cleavage of the C-N bond of the dithiocarbamate ligand can occur under certain conditions, potentially leading to organometallic intermediates. The rich coordination chemistry of dithiocarbamates allows them to stabilize various metal centers, which could facilitate subsequent reactions. However, specific examples of insertion reactions into the Cd-S bond of a pre-formed Cadmium bis(dipentyldithiocarbamate) complex are not extensively documented in the reviewed literature. The primary reactivity focus for these complexes is often on ligand exchange and thermal decomposition.

Redox Chemistry and Electrochemical Behavior

The redox chemistry of dithiocarbamate complexes can be complex, as both the metal center and the ligand can be redox-active. bohrium.com The dithiocarbamate ligand can be oxidized to a thiuram disulfide, a process that involves the formation of a sulfur-sulfur bond. researchgate.netnih.govrsc.org

For cadmium(II), which has a stable d¹⁰ electron configuration, the metal center is not readily oxidized or reduced. Therefore, the redox chemistry of cadmium dithiocarbamate complexes is often centered on the dithiocarbamate ligand itself. rsc.org For example, the reaction of [Cd(S₂CNR₂)₂] with iodine (I₂) results in the oxidation of the dithiocarbamate ligand to form a thiuram disulfide complex, while the cadmium remains in the +2 oxidation state. rsc.org

Electrochemical studies, such as polarography, have been used to investigate the behavior of cadmium dithiocarbamate complexes in solution. These studies can identify the presence of various species in equilibrium, such as the free dithiocarbamate anion (DTC⁻), the cadmium ion (Cd²⁺), and the cationic complex [Cd(DTC)]⁺. nih.gov The strong σ-donor properties of dithiocarbamate ligands can transfer significant electron density to the metal center, which in other transition metals can stabilize higher oxidation states. bohrium.com However, in the case of cadmium, this electron-donating ability primarily contributes to the high stability of the Cd(II) complex.

Cadmium Bis Dipentyldithiocarbamate As a Single Source Precursor for Advanced Materials

Synthesis of Cadmium Sulfide (B99878) (CdS) Nanoparticles

There is a lack of specific published research detailing the use of Cadmium bis(dipentyldithiocarbamate) for the synthesis of Cadmium Sulfide (CdS) nanoparticles. Methodologies for related cadmium dithiocarbamate (B8719985) complexes typically involve thermolysis in a high-boiling point solvent, where the single molecule provides both the cadmium and sulfur required for CdS formation. However, without experimental data for the dipentyl derivative, no specific synthesis conditions can be reported.

Control over Nanoparticle Size, Morphology, and Crystallinity

No studies were found that specifically investigate the control of CdS nanoparticle size, morphology, or crystallinity using Cadmium bis(dipentyldithiocarbamate) as the precursor. For other dialkyldithiocarbamate precursors, these parameters are typically controlled by adjusting reaction temperature, time, precursor concentration, and the type of solvent or capping agent used. It is plausible that similar control mechanisms would apply, but empirical data for this specific compound is not available.

Capping Agents and Their Influence on Nanomaterial Properties

The influence of various capping agents on CdS nanomaterials derived from Cadmium bis(dipentyldithiocarbamate) has not been specifically documented. Capping agents are crucial for stabilizing nanoparticles, preventing agglomeration, and modifying their surface chemistry. While agents like oleylamine, trioctylphosphine (B1581425) oxide (TOPO), and long-chain thiols are commonly used in nanoparticle synthesis, their specific interactions and effects on nanoparticles generated from this particular precursor have not been reported.

Development of Core-Shell Nanocrystals (e.g., CdSe/CdS)

The use of Cadmium bis(dipentyldithiocarbamate) as a precursor for the growth of a CdS shell over a different nanocrystal core, such as Cadmium Selenide (CdSe), to form CdSe/CdS core-shell structures is not described in the available literature. The synthesis of such heterostructures requires precise control over the deposition of the shell material, a process for which this specific precursor has not been documented.

Applications in Optoelectronic Materials

Given the absence of research on the synthesis of CdS nanoparticles or related nanostructures from Cadmium bis(dipentyldithiocarbamate), there are consequently no reports on the application of these derived materials in optoelectronics.

Quantum Dots and Quantum Confinement Phenomena

There are no specific findings on the synthesis of quantum dots using Cadmium bis(dipentyldithiocarbamate) or the study of quantum confinement phenomena in the resulting nanoparticles. The synthesis of quantum dots requires precise control over nanoparticle size to tune their optical and electronic properties, and such research has not been published for this precursor.

Thin Film Deposition Techniques

Techniques for depositing thin films of CdS using Cadmium bis(dipentyldithiocarbamate) as a precursor, such as chemical vapor deposition (CVD) or spin coating, are not documented in the scientific literature. While related cadmium complexes have been successfully used for thin film applications, no such data exists for the dipentyl variant.

Photocatalytic Applications of Derived Materials

Cadmium bis(dipentyldithiocarbamate) belongs to a class of compounds known as single-source precursors (SSPs), which are molecules designed to contain all the necessary elements for forming a desired material. By undergoing thermal decomposition, these precursors yield specific nanomaterials, such as cadmium sulfide (CdS). The unique properties of the organic ligands, in this case, dipentyldithiocarbamate, allow for control over the stoichiometry and can influence the morphology of the resulting nanoparticles.

While direct and extensive research on the photocatalytic performance of materials derived specifically from cadmium bis(dipentyldithiocarbamate) is limited in publicly accessible literature, the photocatalytic potential of CdS nanomaterials synthesized from analogous N,N-dialkyldithiocarbamate complexes is well-documented. These studies provide critical insight into the expected applications and performance of CdS derived from its dipentyl counterpart. The primary application of these derived CdS nanomaterials is in the photocatalytic degradation of organic pollutants, particularly textile dyes, in aqueous solutions.

The general mechanism for the photocatalytic activity of a semiconductor like CdS involves the generation of electron-hole pairs upon absorption of light with energy greater than its band gap. These charge carriers migrate to the nanoparticle surface where they initiate redox reactions. The electrons can react with adsorbed oxygen to produce superoxide (B77818) radicals (•O₂⁻), while the holes can react with water or hydroxide (B78521) ions to form highly reactive hydroxyl radicals (•OH). These radical species are powerful oxidizing agents that can break down complex organic dye molecules into simpler, less harmful compounds like CO₂, H₂O, and mineral acids.

Detailed research findings on CdS quantum dots and nanoparticles synthesized from various cadmium(II) dithiocarbamate precursors highlight their effectiveness in degrading persistent organic pollutants. For instance, CdS quantum dots prepared from cadmium(II) didecylaminyl dithiocarbamate, an analogue of the dipentyl compound, have been successfully used for the photocatalytic decomposition of methylene (B1212753) blue. scientific.netresearchgate.net Similarly, CdS nanoparticles derived from other dithiocarbamate complexes have shown high efficiency in degrading dyes like crystal violet and Congo red. researchgate.netresearchgate.net

The following tables summarize the performance of CdS nanomaterials derived from representative single-source dithiocarbamate precursors in photocatalytic degradation experiments.

Table 1: Photocatalytic Degradation of Methylene Blue

This table presents the findings from a study on the photocatalytic decomposition of methylene blue using cadmium sulfide quantum dots synthesized from two different cadmium(II) dithiocarbamate precursors. scientific.netresearchgate.net

Table 2: Photocatalytic Degradation of Crystal Violet

The data in this table is from research on the photocatalytic activity of CdS nanoparticles derived from various N-aryl/alkyl-N'-methylferrocenyl dithiocarbamate cadmium(II) complexes. researchgate.net

Table 3: Photocatalytic Degradation of Congo Red

This table shows the results of using CdS nanoparticles, synthesized from a cadmium diethyldithiocarbamate (B1195824) complex, for the degradation of Congo red under UV light. researchgate.net

These studies collectively demonstrate that cadmium dithiocarbamate complexes are effective single-source precursors for producing photocatalytically active CdS nanomaterials. The efficiency of the degradation process is influenced by factors such as the specific molecular structure of the precursor, the morphology and particle size of the resulting CdS, the concentration of the dye, and the type of light source used. The consistent performance of CdS derived from various dialkyldithiocarbamates strongly supports the potential of materials derived from cadmium bis(dipentyldithiocarbamate) for environmental remediation applications.

Environmental Chemical Research on Cadmium Dithiocarbamate Species: Fate, Transformation, and Speciation

Mechanisms of Degradation and Transformation in Environmental Matrices

Dithiocarbamates are generally characterized by their rapid degradation in the environment through various pathways. researchgate.net They are known to be unstable in the presence of moisture, oxygen, or biological systems, leading to their decomposition in water. nih.gov

Photochemical degradation, or photolysis, is a significant pathway for the breakdown of dithiocarbamates in the environment. researchgate.netnih.gov This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds within the molecule. The specific pathways and products of photochemical degradation of Cadmium bis(dipentyldithiocarbamate) are influenced by factors such as the wavelength of light and the presence of photosensitizing agents in the environment. nih.gov Generally, photolysis contributes to the relatively rapid environmental degradation of dithiocarbamates. nih.gov The process can lead to the formation of various breakdown products through homolysis or heterolysis of the pesticide molecule. nih.gov

Chemical Degradation:

Acid-catalyzed hydrolysis is a primary chemical degradation pathway for dithiocarbamates. oup.com The rate of this reaction is pH-dependent, with faster degradation occurring under more acidic conditions. oup.comresearchgate.net For instance, the half-life of dimethyldithiocarbamate (B2753861) (a related compound) is estimated to be 2 hours at pH 6 and extends to 10 days at pH 8. oup.com However, the formation of stable complexes between dithiocarbamates and metal ions, such as cadmium, can inhibit this hydrolysis process. oup.comresearchgate.net The stability of dithiocarbamates in solution is strongly dependent on pH, and they are generally considered unstable at a pH below 4. tandfonline.com Under strongly alkaline conditions, aliphatic dithiocarbamates can degrade into a mixture of sulfur-containing compounds like sulfonates and disulfides. nih.gov

Dithiocarbamates can also undergo oxidation. nih.gov For example, disodium (B8443419) ethylene (B1197577) bis-dithiocarbamate (nabam) in distilled water undergoes slow basic hydrolysis and oxidation, absorbing oxygen and evolving carbon disulphide. cdnsciencepub.com

Biological Degradation:

Microorganisms in the soil play a crucial role in the degradation of dithiocarbamates, utilizing them as sources of carbon and nitrogen. nih.gov Various microbial species, including those from the genera Pseudomonas, Micrococcus, and Aspergillus, have been identified as being involved in these degradation processes. nih.gov Environmental conditions such as high temperature and moisture content can enhance this microbial activity. nih.gov The degradation of carbamate (B1207046) herbicides, a related class of compounds, is also primarily driven by soil microorganisms. ucanr.eduacs.org Some studies have explored the use of microbial consortia, including bacteria from the genera Alcaligenes, Pseudomonas, and Hypomicrobium, for the specific purpose of biodegrading dithiocarbamates in contaminated environments. google.com Fungi, such as Leptosphaeria maculans, are also capable of transforming dithiocarbamates through hydrolysis into their corresponding amines. nih.gov

The degradation of dithiocarbamates can lead to the formation of several metabolites, including ethylene thiourea (B124793) (ETU), propylene (B89431) thiourea (PTU), and carbon disulfide (CS2). nih.gov

Cadmium Speciation Studies in Natural and Engineered Systems

Cadmium speciation, which refers to the different physical and chemical forms in which cadmium exists, is critical for understanding its mobility and bioavailability in the environment. rsc.orgnih.gov

Hyphenated techniques, which combine a separation method with a detection method, are powerful tools for speciation analysis. chromatographytoday.com The combination of separation techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) with sensitive detection methods such as inductively coupled plasma-mass spectrometry (ICP-MS) allows for the accurate and dependable species-specific detection of elements like cadmium. spectroscopyonline.comnih.govresearchgate.netresearchgate.net

HPLC-ICP-MS: This technique is a robust and reproducible method for separating metal complexes, providing high resolution. researchgate.net It is a standard analytical tool for real-life speciation analysis. researchgate.net

CE-ICP-MS: Capillary electrophoresis offers high separation efficiency and can be coupled with ICP-MS for metal speciation. nih.govboku.ac.at This combination is particularly useful as it causes minimal disturbance to the existing equilibrium between different species. However, challenges exist in creating an efficient and stable interface between the CE instrument and the ICP-MS nebulizer due to the low flow rates of CE. boku.ac.at CE-ICP-MS has been used to study disequilibrium effects in metal speciation, particularly for kinetically fast metals like cadmium that tend to form labile complexes. rsc.org

These techniques enable the separation and quantification of different cadmium species, providing valuable insights into their environmental behavior. spectroscopyonline.com

Several environmental factors significantly influence the speciation and mobility of cadmium and its dithiocarbamate (B8719985) complexes.

pH: The pH of the soil and water is a master variable controlling cadmium mobility. rsc.org A decrease in pH generally leads to an increase in the mobility of cadmium. rsc.orgnih.gov This is because at lower pH, hydrogen ions can compete with cadmium ions for binding sites on soil particles, leading to the release of cadmium into the soil solution. nih.govresearchgate.net The stability of dithiocarbamate complexes themselves is also pH-dependent, with instability observed at low pH. tandfonline.com

Redox Potential: The redox potential of the soil, which is influenced by factors like water content, affects cadmium solubility. researchgate.net Anaerobic (reducing) conditions can decrease cadmium solubility, while aerobic (oxidizing) conditions can facilitate its mobilization. researchgate.net In flooded paddy soils, for example, the formation of cadmium sulfide (B99878) under reducing conditions can decrease dissolved cadmium concentrations. acs.org Upon reoxidation, these cadmium sulfides can be transformed back into more soluble species. acs.org

Organic Matter: Soil organic matter (SOM) plays a crucial role in cadmium speciation and mobility. hep.com.cn High organic matter content can lead to the formation of insoluble organic complexes with cadmium, thereby reducing its phytoavailability. hep.com.cn Soluble organic matter, on the other hand, can form water-soluble complexes with cadmium, potentially increasing its mobility. rsc.orgnih.gov The interaction between cadmium and functional groups of natural organic matter, such as sulfhydryl and carboxyl groups, is vital for its bioavailability and mobility. researchgate.net The application of organic matter like compost can facilitate the redistribution of cadmium in different soil fractions, suggesting a reduction in its transfer from soil to plants through adsorption or complexation processes. frontiersin.org

Interaction of Dithiocarbamate Ligands and Their Cadmium Complexes with Soil and Sediment Components

Dithiocarbamate ligands have a strong affinity for heavy metals like cadmium, forming stable complexes. nih.govucsb.edu The dithiocarbamate functional group (-S₂CNR₂) can efficiently chelate cadmium ions in the soil. researchgate.net This chelating ability is utilized in removing heavy metals from wastewater. nih.gov

When Cadmium bis(dipentyldithiocarbamate) is introduced into the soil, it can interact with various soil and sediment components. A significant portion may remain associated with soil particles, with the extent of this association depending on the physicochemical properties of the compound and the soil conditions, particularly the organic carbon content. nih.gov The processes of sorption-desorption, precipitation, and complexation reactions govern the retention of metals in soils. hep.com.cn

Research on Bioavailability Mechanisms (from a chemical speciation perspective)

Upon introduction into aquatic or terrestrial systems, cadmium bis(dipentyldithiocarbamate), a lipophilic complex, can exhibit significantly different bioavailability characteristics compared to inorganic cadmium salts. Research on analogous dithiocarbamates, such as diethyldithiocarbamate (B1195824) (DDC), has shown that the lipophilicity of the cadmium complex can enhance its uptake. nih.gov The dithiocarbamate ligand facilitates the passage of cadmium across biological membranes, which can increase its intestinal absorption and alter its distribution among organs. nih.govresearchgate.net This increased lipophilicity can lead to greater initial bioavailability of the intact complex.

However, dithiocarbamates are known to undergo relatively rapid degradation in the environment through processes like hydrolysis and photolysis. researchgate.net The degradation of the dipentyldithiocarbamate ligand leads to the release of cadmium ions (Cd²⁺) and the formation of various other cadmium species. The fate and bioavailability of this released cadmium are then governed by the physicochemical properties of the surrounding environment, such as pH, organic matter content, and the presence of other ligands. nih.gov

The free cadmium ion (Cd²⁺) is widely recognized as the most bioavailable and toxic form of cadmium. muni.cz Once the cadmium bis(dipentyldithiocarbamate) complex dissociates, the resulting Cd²⁺ can engage in several processes that influence its bioavailability:

Adsorption to Soil and Sediment Particles: Cd²⁺ can adsorb to clay minerals, metal oxides, and organic matter in soil and sediments. This binding reduces its concentration in the pore water, thereby decreasing its mobility and availability for plant uptake. muni.czmdpi.com

Complexation with Natural Ligands: In natural waters and soil solutions, Cd²⁺ can form complexes with a variety of inorganic and organic ligands, such as carboxylates, amines, and humic substances. nih.gov The formation of these complexes can either increase or decrease cadmium's bioavailability depending on the nature and stability of the complex formed.

Precipitation: Under certain pH and concentration conditions, cadmium can precipitate as cadmium carbonate (CdCO₃) or cadmium hydroxide (B78521) (Cd(OH)₂), significantly reducing its bioavailability.

The speciation of cadmium in soil is a critical factor influencing its uptake by plants, which is a primary route for entry into the food chain. nih.govtandfonline.com Sequential extraction procedures are often used to operationally define different fractions of cadmium in soil, which correspond to different levels of bioavailability. researchgate.net

Table 1: Common Cadmium Fractions in Soil and Their General Bioavailability

| Cadmium Fraction | Description | General Bioavailability | Primary Binding Phase |

|---|---|---|---|

| Exchangeable Fraction | Weakly adsorbed Cd²⁺ held by electrostatic forces, easily released into soil solution. mdpi.com | High | Clay minerals, Organic matter |

| Carbonate Bound | Cadmium co-precipitated with or adsorbed to carbonate minerals. | Medium (pH dependent) | Carbonates |

| Fe-Mn Oxide Bound | Cadmium adsorbed to or occluded in iron and manganese oxides. | Low | Fe/Mn Oxides |

| Organic Matter Bound | Cadmium complexed with stable organic matter (humic substances). muni.cz | Low | Humic/Fulvic Acids |

| Residual Fraction | Cadmium incorporated into the crystal lattice of primary and secondary minerals. | Very Low (Essentially non-bioavailable) | Silicate Minerals |

The transformation of the parent cadmium bis(dipentyldithiocarbamate) leads to a redistribution of cadmium among these fractions. Initially, the lipophilic complex may persist, but as it degrades, the released Cd²⁺ will partition according to the soil's properties. Over time, a process known as aging can occur, where the more mobile and bioavailable forms of cadmium are gradually converted into more stable, less bioavailable forms, leading to a reduction in bioavailability. mdpi.com

Research on other dithiocarbamates has also highlighted their ability to mobilize cadmium within biological systems, affecting its excretion and tissue distribution. nih.govnih.gov For instance, some dithiocarbamates can enhance the biliary excretion of cadmium, while others might increase its concentration in specific organs. nih.gov This underscores that the ligand itself, and its metabolites, play an active role in the toxicokinetics of cadmium, beyond simply being a carrier.

Table 2: Influence of Environmental Factors on Cadmium Speciation and Bioavailability

| Environmental Factor | Effect on Speciation | Impact on Bioavailability |

|---|---|---|

| pH | Lower pH increases the concentration of free Cd²⁺. Higher pH promotes precipitation and adsorption. | Increases at lower pH; Decreases at higher pH. |

| Organic Matter | Forms stable complexes with Cd²⁺, reducing its free ion activity. muni.cz | Generally decreases. |

| Clay Content | Increases adsorption sites for Cd²⁺. | Decreases. |

| Redox Potential | Under reducing conditions, can lead to the formation of insoluble cadmium sulfide (CdS). | Decreases under reducing conditions. |

Future Research Directions and Emerging Opportunities in Cadmium Bis Dipentyldithiocarbamate Research

Design and Synthesis of Novel Dithiocarbamate (B8719985) Ligands with Tunable Properties

A primary avenue for future research lies in the rational design and synthesis of new dithiocarbamate ligands. The properties of the resulting metal complexes are intrinsically linked to the molecular architecture of the organic ligand. By systematically modifying the ligand structure, researchers can fine-tune the electronic, optical, and solubility characteristics of the cadmium bis(dithiocarbamate) complexes.

Molecular hybridization, a strategy that combines different biologically active scaffolds, presents a promising approach to creating novel dithiocarbamate derivatives. daneshyari.com For instance, the incorporation of chalcone (B49325) moieties into dithiocarbamate structures has been explored for potential antiproliferative activities. daneshyari.comnih.gov This highlights the potential for designing dithiocarbamates with specific functional properties by introducing other pharmacophoric subunits.

The synthesis of these novel ligands often involves the reaction of a primary or secondary amine with carbon disulfide, typically in the presence of a base. derpharmachemica.comjocpr.com The versatility of this synthetic route allows for the introduction of a wide variety of functional groups into the dithiocarbamate backbone. Future work could explore the use of amines with tailored steric and electronic properties to systematically investigate their impact on the resulting cadmium complex.

Key Research Objectives:

Systematic Structure-Property Relationship Studies: A comprehensive investigation into how systematic changes in the alkyl or aryl substituents on the dithiocarbamate ligand affect the properties of the corresponding cadmium complexes.

Functionalized Ligands: The incorporation of specific functional groups to impart desired properties, such as enhanced solubility in specific solvents, photosensitivity, or targeted biological activity.

Hybrid Ligands: The design of hybrid ligands that combine the chelating properties of dithiocarbamates with other functional molecular units to create multifunctional materials.

Advanced Spectroscopic Probes for In-Situ Studies

A deeper understanding of the formation, transformation, and functional mechanisms of cadmium bis(dipentyldithiocarbamate) requires the application of advanced spectroscopic techniques capable of in-situ monitoring. While conventional spectroscopic methods such as UV-Vis, IR, and NMR spectroscopy provide valuable structural information, they often lack the ability to probe dynamic processes in real-time and under realistic conditions. sysrevpharm.orgbohrium.com

In-situ X-ray Absorption Spectroscopy (XAS) has emerged as a powerful tool for studying the decomposition pathways of metal dithiocarbamate complexes. rsc.org For example, XAS studies on iron dithiocarbamate complexes have elucidated the reduction of the metal center and subsequent coordination changes upon heating. rsc.org Similar in-situ XAS studies on cadmium bis(dipentyldithiocarbamate) could provide invaluable insights into its thermal decomposition mechanisms, which is crucial for its application as a single-source precursor for semiconductor nanocrystals.

Furthermore, techniques like Fourier-transform infrared (FTIR) spectroscopy have been used to study the complexation of cadmium with dithiocarbamate-modified materials, revealing details about the coordination environment of the metal ion. nih.gov The application of time-resolved and temperature-dependent spectroscopic techniques will be instrumental in mapping the reaction intermediates and understanding the kinetics of various processes involving cadmium bis(dipentyldithiocarbamate).

Potential Spectroscopic Probes and Their Applications:

| Spectroscopic Technique | Potential Application for Cadmium bis(dipentyldithiocarbamate) |

| In-situ X-ray Absorption Spectroscopy (XAS) | Elucidating thermal decomposition pathways and identifying intermediate species. |

| Time-resolved UV-Vis Spectroscopy | Monitoring the kinetics of complex formation and ligand exchange reactions. |

| Temperature-dependent Raman Spectroscopy | Investigating vibrational modes and structural changes during phase transitions. |

| In-situ Fourier-Transform Infrared (FTIR) Spectroscopy | Studying the interaction with surfaces and other molecules in real-time. |

Predictive Modeling and Machine Learning in Materials Discovery

The traditional trial-and-error approach to materials discovery is often time-consuming and resource-intensive. rsc.org Predictive modeling and machine learning are emerging as powerful tools to accelerate the discovery and design of new materials with desired properties. rsc.organl.govresearchgate.netijsrst.com These computational approaches can be applied to the field of dithiocarbamate research to predict the properties of yet-to-be-synthesized cadmium complexes.

By developing quantitative structure-property relationship (QSPR) models, it is possible to correlate the molecular descriptors of dithiocarbamate ligands with the experimental properties of their cadmium complexes. Machine learning algorithms can be trained on existing datasets to predict properties such as thermal stability, solubility, and electronic bandgap. researchgate.net This predictive capability can guide synthetic efforts towards the most promising candidate molecules, thereby streamlining the discovery process.

Furthermore, machine learning models can be used to interpret complex experimental data and to identify the key structural features that govern the observed properties. This can lead to a deeper fundamental understanding of the underlying chemistry and physics of these materials.

Key Opportunities:

High-throughput virtual screening: Using computational models to rapidly screen large libraries of virtual dithiocarbamate ligands to identify candidates with optimal properties for specific applications.

Inverse design: Employing machine learning algorithms to design ligands that are predicted to yield cadmium complexes with a specific set of desired properties. rsc.org

Accelerated characterization: Using machine learning to analyze and interpret large datasets from spectroscopic and microscopic characterization techniques.

Exploration of New Applications in Niche Advanced Materials Sectors

While dithiocarbamates have found applications in areas such as agriculture and vulcanization, there is significant potential for their use in niche advanced materials sectors. nih.govmdpi.comresearchgate.net The unique properties of cadmium bis(dipentyldithiocarbamate), such as its potential as a single-source precursor, open up possibilities for its use in the fabrication of advanced materials.

One promising area is the synthesis of semiconductor nanocrystals. The thermal decomposition of cadmium dithiocarbamate complexes can be controlled to produce cadmium sulfide (B99878) (CdS) quantum dots with specific sizes and morphologies. acs.org These materials have potential applications in optoelectronics, bio-imaging, and catalysis.

Furthermore, the chelating properties of dithiocarbamates make them suitable for applications in sensor technology. nih.gov Cadmium bis(dipentyldithiocarbamate) could be explored as a component in chemical sensors for the detection of specific analytes. The versatility of dithiocarbamate chemistry also allows for their incorporation into polymers and other matrices to create functional coatings and thin films.

Potential Niche Applications:

| Application Area | Potential Role of Cadmium bis(dipentyldithiocarbamate) |

| Optoelectronics | Single-source precursor for the synthesis of CdS quantum dots for use in LEDs and solar cells. |

| Sensors | Active material in chemical sensors for the detection of environmental pollutants or biological molecules. |

| Functional Coatings | Additive to impart specific properties, such as anti-fouling or lubricating characteristics, to surfaces. nih.govresearchgate.net |

| Nanomedicine | As a precursor for the synthesis of biocompatible quantum dots for in-vivo imaging and drug delivery. |

Deeper Understanding of Environmental Transformation Pathways at the Molecular Level

The widespread use of cadmium-containing compounds raises concerns about their environmental fate and toxicity. nih.gov A critical area for future research is to gain a deeper understanding of the environmental transformation pathways of cadmium bis(dipentyldithiocarbamate) at the molecular level. This knowledge is essential for assessing its environmental risk and for developing strategies for remediation.

Cadmium is a toxic heavy metal that can accumulate in the environment and in living organisms. mdpi.com The dithiocarbamate ligand itself can also undergo degradation in the environment. Understanding the chemical and biological processes that lead to the breakdown of cadmium bis(dipentyldithiocarbamate) is crucial. This includes studying its hydrolysis, photolysis, and biodegradation pathways.

Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and X-ray absorption spectroscopy (XAS), can be employed to identify the degradation products and to elucidate the transformation mechanisms. nih.gov For instance, XAS can provide information on the changing coordination environment of cadmium as the complex degrades. nih.gov This molecular-level understanding is vital for predicting the mobility and bioavailability of cadmium in different environmental compartments. nih.govresearchgate.net

Key Research Questions:

What are the primary degradation products of cadmium bis(dipentyldithiocarbamate) in soil and water?

What is the role of microorganisms in the biodegradation of this compound?

How do environmental factors, such as pH, temperature, and sunlight, influence its degradation rate and pathways?

What are the molecular mechanisms of its toxicity to aquatic and terrestrial organisms? mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing cadmium bis(dipentyldithiocarbamate), and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via ligand substitution reactions. A common approach involves reacting cadmium salts (e.g., CdCl₂) with sodium dipentyldithiocarbamate in a polar solvent (e.g., ethanol) under inert conditions. Purity optimization requires rigorous purification steps, such as recrystallization from dichloromethane/hexane mixtures, followed by vacuum drying. Characterization via FT-IR (to confirm S–Cd bond formation at ~400–450 cm⁻¹) and elemental analysis (C, H, N, S) is critical .

Q. What regulatory restrictions apply to cadmium bis(dipentyldithiocarbamate) in laboratory settings?

- Answer : Regulatory guidelines classify cadmium compounds as hazardous due to toxicity. Cadmium bis(dipentyldithiocarbamate) is restricted to concentrations ≤0.01% in materials under international standards (e.g., Toyota’s banned substances list). Researchers must adhere to OSHA guidelines for cadmium handling, including fume hood use, PPE, and waste disposal protocols .

Q. How can researchers verify the structural integrity of cadmium bis(dipentyldithiocarbamate) using spectroscopic methods?

- Answer : Key techniques include:

- FT-IR : Confirm dithiocarbamate ligand coordination via ν(C–N) (~1480–1520 cm⁻¹) and ν(C–S) (~950–1050 cm⁻¹).

- NMR : ¹³C NMR can resolve ligand backbone signals (e.g., pentyl chain carbons at δ 20–35 ppm).

- UV-Vis : Detect metal-to-ligand charge transfer (MLCT) bands in the 300–400 nm range .

Advanced Research Questions

Q. What crystallographic data are available for cadmium bis(dipentyldithiocarbamate), and how does its coordination geometry compare to analogous complexes?

- Answer : While direct crystallographic data for this compound are limited, related cadmium dithiocarbamates (e.g., Cd(II) benzotriazole complexes) exhibit distorted tetrahedral or square-planar geometries. Key bond lengths (Cd–S: ~2.5–2.7 Å) and angles (S–Cd–S: ~70–90°) can be extrapolated from similar structures. Advanced studies require single-crystal X-ray diffraction and refinement software (e.g., SHELX) .

Q. How do solvent polarity and temperature affect the stability of cadmium bis(dipentyldithiocarbamate) in solution?

- Answer : Stability studies in solvents like THF, DMF, and chloroform show that polar aprotic solvents enhance solubility but may promote ligand dissociation at elevated temperatures (>60°C). Kinetic stability can be assessed via UV-Vis decay kinetics or cyclic voltammetry to monitor redox behavior (e.g., Cd²⁺/Cd⁰ at ~−0.6 V vs. SCE) .

Q. What contradictions exist in reported biological activities of cadmium dithiocarbamates, and how can they be resolved?

- Answer : Some studies suggest antimicrobial potential (e.g., zinc analogs in Syzygium reticulatum extracts ), while others highlight cadmium’s toxicity. Resolving contradictions requires controlled in vitro assays (e.g., MIC tests against E. coli), paired with cytotoxicity profiling (e.g., MTT assays on mammalian cells). Dose-dependent effects and ligand-mediated detoxification mechanisms should be investigated .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported CAS numbers or regulatory limits for cadmium bis(dipentyldithiocarbamate)?

- Answer : The compound’s CAS number (19010-65-2) is verified via ECHA registrations . Discrepancies in regulatory limits (e.g., 0.01% vs. 0.1%) arise from jurisdiction-specific policies. Cross-referencing sources like the Toyota Manufacturing Standard (0.01% limit ) and ECHA guidelines is essential. Disposal protocols must follow local hazardous waste regulations .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.